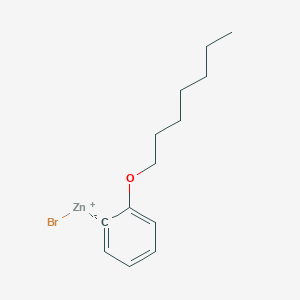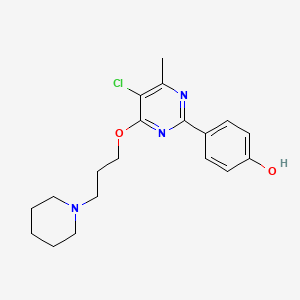
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is an organic compound that features a cyclobutylmethyl group, an amino group, and an o-tolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized by the reduction of cyclobutylmethyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Acylation Reaction: The cyclobutylmethylamine is then reacted with o-tolylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, which may reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted amides or aromatic compounds
科学的研究の応用
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
N-(o-Tolyl)acetamide: Similar structure but lacks the cyclobutylmethyl group.
Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the acetamide and o-tolyl groups.
o-Tolylacetic acid: Contains the o-tolyl group but lacks the amine and acetamide functionalities.
Uniqueness
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is unique due to the combination of its cyclobutylmethyl, amino, and o-tolyl groups, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
2-(cyclobutylmethylamino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11-5-2-3-8-13(11)16-14(17)10-15-9-12-6-4-7-12/h2-3,5,8,12,15H,4,6-7,9-10H2,1H3,(H,16,17) |
InChIキー |
CUGCBXSXGNNOPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CNCC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)

![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)

![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)

![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)


![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)

![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)
